molecular formula C8H12Br2O B6170481 rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo CAS No. 64274-69-7

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo

Cat. No. B6170481
CAS RN: 64274-69-7
M. Wt: 284
InChI Key:
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Description

Rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo (DBO) is an organobromine compound that has been widely studied for its potential applications in the synthesis of various organic compounds and its ability to induce a wide range of biological activities. DBO has been found to possess a range of biological activities, including inhibition of the enzyme cyclooxygenase-2 (COX-2), inhibition of the enzyme lipoxygenase, and inhibition of the enzyme thromboxane synthase. Additionally, DBO has been found to possess anti-inflammatory, anti-angiogenic, and anti-cancer properties.

Scientific Research Applications

Rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been widely studied for its potential applications in the synthesis of various organic compounds, and its ability to induce a wide range of biological activities. rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to possess a range of biological activities, including inhibition of the enzyme cyclooxygenase-2 (COX-2), inhibition of the enzyme lipoxygenase, and inhibition of the enzyme thromboxane synthase. Additionally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to possess anti-inflammatory, anti-angiogenic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is not yet fully understood, although it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and thromboxanes. Specifically, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. Finally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to inhibit the activity of the enzyme thromboxane synthase, which is involved in the synthesis of thromboxanes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has anti-inflammatory, anti-angiogenic, and anti-cancer properties. Additionally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In vivo studies have demonstrated that rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has anti-inflammatory, anti-angiogenic, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo for laboratory experiments include its wide range of biological activities, its ability to be synthesized in a relatively simple and cost-effective manner, and its ability to be synthesized in an enantiomerically pure form. Additionally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is highly soluble in organic solvents, which makes it easy to handle and store.
The limitations of using rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo for laboratory experiments include its potential toxicity, as well as its potential to induce a wide range of side effects. Additionally, rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is a relatively unstable compound, and its stability can be affected by changes in pH, temperature, and light.

Future Directions

The potential applications of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo are numerous, and future research should focus on further elucidating the mechanism of action of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo, as well as exploring its potential applications in the synthesis of various organic compounds. Additionally, future research should focus on exploring the potential therapeutic applications of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo, such as its potential use as an anti-inflammatory agent, an anti-angiogenic agent, and an anti-cancer agent. Additionally, further research should be conducted to explore the potential toxicity and side effects of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo, as well as the potential mechanisms of action of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo in various biological systems. Finally, further research should be conducted to explore the potential applications of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo in the development of new drugs and drug delivery systems.

Synthesis Methods

The synthesis of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is a multi-step process that involves the reaction of a brominated hydrocarbon with a dibromide. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is a racemic mixture of the desired compound. The synthesis of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo can be further optimized by using a chiral auxiliary, such as a chiral amine or a chiral boronic acid, to produce an enantiomerically pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of functional groups, bromination, and cyclization reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form endo-3-norbornene-cis-2,5-dicarboxylic anhydride", "Step 2: Protection of the carboxylic acid groups with methanol and acetic acid to form endo-3-norbornene-cis-2,5-dimethoxycarbonyl anhydride", "Step 3: Bromination of the double bond in the norbornene ring using bromine and sodium hydroxide to form endo-2,5-dibromo-3-norbornene-cis-2,5-dimethoxycarbonyl anhydride", "Step 4: Hydrolysis of the anhydride group using sodium bicarbonate to form endo-2,5-dibromo-3-norbornene-cis-2,5-dicarboxylic acid", "Step 5: Cyclization of the dicarboxylic acid using hydrogen peroxide and sodium bicarbonate to form rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo" ] }

CAS RN

64274-69-7

Product Name

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo

Molecular Formula

C8H12Br2O

Molecular Weight

284

Purity

95

Origin of Product

United States

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